molecular formula C16H17FN2O2S B2700493 N-((5-cyclopropylpyridin-3-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide CAS No. 2034209-19-1

N-((5-cyclopropylpyridin-3-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide

Cat. No.: B2700493
CAS No.: 2034209-19-1
M. Wt: 320.38
InChI Key: VVQGHQOHZXWBEW-UHFFFAOYSA-N
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Description

N-((5-cyclopropylpyridin-3-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide is a complex organic compound that features a combination of a cyclopropylpyridine moiety and a fluoromethylbenzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-cyclopropylpyridin-3-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide typically involves multiple steps:

    Formation of the Cyclopropylpyridine Moiety: This can be achieved through a cyclopropanation reaction of a suitable pyridine derivative.

    Introduction of the Fluoromethylbenzenesulfonamide Group: This step often involves sulfonylation of a fluoromethylbenzene precursor with a sulfonyl chloride reagent under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of high-throughput screening methods to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and pyridine moieties.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic aromatic substitution typically requires reagents like nitric acid for nitration or bromine for bromination, often in the presence of a Lewis acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an amine. Substitution reactions would introduce new functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe in biological studies to investigate the function of specific enzymes or receptors.

    Medicine: Due to its structural features, it might be explored as a lead compound in drug discovery, particularly for targeting specific proteins or pathways involved in diseases.

    Industry: It could be used in the development of new materials with unique properties, such as advanced polymers or coatings.

Mechanism of Action

The mechanism by which N-((5-cyclopropylpyridin-3-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide exerts its effects would depend on its specific interactions with biological targets. Typically, such compounds might bind to enzymes or receptors, altering their activity. The cyclopropylpyridine moiety could interact with hydrophobic pockets, while the sulfonamide group might form hydrogen bonds with amino acid residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

    N-((5-cyclopropylpyridin-3-yl)methyl)-4-chloro-2-methylbenzenesulfonamide: Similar structure but with a chlorine atom instead of fluorine.

    N-((5-cyclopropylpyridin-3-yl)methyl)-4-fluoro-2-ethylbenzenesulfonamide: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

The presence of the fluorine atom in N-((5-cyclopropylpyridin-3-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability of compounds and can affect their binding affinity to biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features compared to similar compounds

Properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-4-fluoro-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2S/c1-11-6-15(17)4-5-16(11)22(20,21)19-9-12-7-14(10-18-8-12)13-2-3-13/h4-8,10,13,19H,2-3,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQGHQOHZXWBEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=CC(=CN=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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